molecular formula C5H12ClN B140297 (R)-2-methylpyrrolidine hydrochloride CAS No. 135324-85-5

(R)-2-methylpyrrolidine hydrochloride

Cat. No. B140297
M. Wt: 121.61 g/mol
InChI Key: JNEIFWYJFOEKIM-NUBCRITNSA-N
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Description

(R)-2-methylpyrrolidine hydrochloride is a chiral compound that has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The compound is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is substituted with a methyl group at the second position and a hydrochloride moiety to form the salt .

Synthesis Analysis

The synthesis of (R)-2-methylpyrrolidine has been achieved through several methods. One efficient and practical approach involves a four-step synthetic sequence that starts from readily available materials and results in the target compound with an overall yield of 83% and an optical purity greater than 99% . Another synthesis pathway involves the Wittig-Horner reaction followed by catalytic hydrogenation and borane-dimethylsulfide reduction, achieving an overall yield of 63% . These methods demonstrate the feasibility of producing (R)-2-methylpyrrolidine in high yield and purity, which is crucial for its application in further chemical transformations.

Molecular Structure Analysis

The molecular structure of (R)-2-methylpyrrolidine derivatives has been elucidated using X-ray crystallography. For instance, the crystal structure of R(−)-1-tosyl-2-methylpyrrolidine has been determined, revealing a monoclinic space group and the presence of two crystallographically independent molecules within the unit cell . The pyrrolidine ring can adopt different conformations, and the presence of substituents like the tosyl group can influence the overall molecular geometry.

Chemical Reactions Analysis

(R)-2-methylpyrrolidine can participate in various chemical reactions due to its reactive pyrrolidine ring and chiral center. It has been used as a ligand in the synthesis of chiral platinum(II) complexes, which have shown promising cytotoxicity against ovarian cancer cell lines . Additionally, derivatives of (R)-2-methylpyrrolidine have been employed as catalysts in the aziridination of alkenes, demonstrating the compound's versatility in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-methylpyrrolidine hydrochloride are influenced by its molecular structure. The presence of the hydrochloride salt form can affect its solubility in various solvents, which is important for its application in chemical resolutions. For example, the dielectrically controlled resolution (DCR) of (R)- and (S)-2-methylpyrrolidine by (R,R)-tartaric acid has been studied, showing preferential resolution from water/ethanol mixed solvents and providing insights into the molecular mechanism of DCR . The crystal structures of resolved salts have been compared, revealing differences in the intermolecular hydrogen bonding and the size of the chiral spaces within the crystal lattice, which are crucial for enantiomeric recognition .

Scientific Research Applications

Pharmacological Profiles

  • Pharmacological Profiles of 5-HT2A Receptor Antagonists: Research on compounds structurally related to (R)-2-methylpyrrolidine hydrochloride, such as R-96544 and R-102444, has demonstrated their role as potent 5-HT2A receptor antagonists. These compounds have shown effectiveness in inhibiting platelet aggregation and may have therapeutic potential in conditions like hypertension and pancreatitis (Ogawa et al., 2002); (Ogawa et al., 2005).

Chemical Synthesis

  • Efficient Synthesis Methods: The development of efficient synthesis methods for (R)-2-methylpyrrolidine has been a topic of interest. One method describes a high-yielding, four-step synthesis process achieving over 99% optical purity (Zhao et al., 2006). Another approach used Wittig-Horner reaction and catalytic hydrogenation to synthesize (R)-2-methylpyrrolidine with an overall yield of 63% (Hao, 2007).

Crystallography

  • Crystal Structure Studies: The crystal structure of derivatives of (R)-2-methylpyrrolidine, such as R(−)-1-tosyl-2-methylpyrrolidine, has been determined. These studies provide insights into the molecular geometry and interactions of these compounds (Gupta et al., 1995).

Analytical Methods

  • Analytical Method Development: Several studies have focused on developing analytical methods to detect and quantify N-methylpyrrolidine, a derivative of (R)-2-methylpyrrolidine. These methods are essential for quality control in pharmaceutical products containing cefepime hydrochloride (Page et al., 2014); (Jing-sheng, 2007).

Dielectrically Controlled Resolution

  • Dielectrically Controlled Enantiomeric Resolution: A study exploring the dielectrically controlled resolution (DCR) of (R)- and (S)-2-methylpyrrolidine by (R,R)-tartaric acid showed how different solvent compositions affect the resolution process, providing insights into chiral recognition mechanisms (Sakurai et al., 2006).

Optical Activity in Cyclic Amines

  • Investigating Optical Activity: Research on the optical activity of saturated cyclic amines like (R)-2-methylpyrrolidine focused on understanding the roles of nitrogen-inversion and ring-puckering dynamics. This study provided valuable information on the chiroptical properties of these compounds (Craft et al., 2021).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For example, some compounds may be toxic or corrosive, while others may be flammable or explosive .

Future Directions

The future directions for research on “®-2-methylpyrrolidine hydrochloride” would depend on its potential applications. For example, if it were found to have useful pharmacological properties, future research might focus on developing it into a drug .

properties

IUPAC Name

(2R)-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEIFWYJFOEKIM-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456821
Record name (R)-2-methylpyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-methylpyrrolidine hydrochloride

CAS RN

135324-85-5
Record name (R)-2-methylpyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-(-)-2-Methylpyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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